molecular formula C19H20N2 B12935340 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

Cat. No.: B12935340
M. Wt: 276.4 g/mol
InChI Key: KWWBOBFOZASMAC-UHFFFAOYSA-N
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Description

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is an organic compound with the molecular formula C19H20N2This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the nitrogen atom .

Preparation Methods

The synthesis of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves several steps. One common method includes the reaction of benzhydryl chloride with 2,2-dimethylazetidine in the presence of a base to form the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydride .

This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzhydryl group with the azetidine ring, leading to distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile

InChI

InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3

InChI Key

KWWBOBFOZASMAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C

Origin of Product

United States

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